The compound is classified under the category of amines, specifically as a substituted piperidine derivative. Its molecular formula is , and it has a molecular weight of approximately 274.401 g/mol . The compound is notable for its dual functional groups: a piperidine ring and a cyclopropyl group, both contributing to its biological activity.
The synthesis of 2-[(1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol typically involves multi-step organic reactions. A common method includes the following steps:
Technical parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yield and purity during synthesis. For example, reactions might be conducted under an inert atmosphere to prevent oxidation or moisture interference.
The molecular structure of 2-[(1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol can be analyzed using various spectroscopic techniques:
The compound's structure features a piperidine ring attached to a benzyl group and a cyclopropyl group, with an ethanol moiety linked via an amino group. This arrangement contributes to its potential interactions with biological targets.
2-[(1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol may participate in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or for creating derivatives with specific functionalities.
The mechanism of action of 2-[(1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol is not fully elucidated but can be inferred based on structural analogs. It may interact with neurotransmitter receptors or enzymes involved in neurotransmission due to its piperidine structure, potentially affecting pathways related to mood regulation or pain perception.
Pharmacological studies suggest that compounds with similar structures can modulate dopaminergic or serotonergic systems, indicating that this compound could exhibit psychoactive effects or analgesic properties.
The physical and chemical properties of 2-[(1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol include:
2-[(1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol holds potential applications in several fields:
The compound’s systematic IUPAC name, 2-(((1-benzylpiperidin-3-yl)methyl)(cyclopropyl)amino)ethan-1-ol (CAS: 1353974-05-6) [3], highlights its core constituents:
Variants exist with subtle positional differences, such as 2-[3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol (CAS: 1353960-58-3) [1] [6], where the cyclopropyl group binds directly to the piperidine nitrogen rather than a methylene spacer. The canonical SMILES OCCN(C1CC1)C1CCCN(Cc2ccccc2)C1
[1] and InChIKey LDSRLKQLUBAIQE-UHFFFAOYSA-N
[1] encode topological features critical to its 3D conformation.
Table 1: Nomenclature and Identifiers of Key Compounds
Systematic Name | CAS Number | Molecular Formula | SMILES Notation |
---|---|---|---|
2-[(1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol | 1353960-58-3 | C₁₇H₂₆N₂O | OCCN(C1CC1)C1CCCN(Cc2ccccc2)C1 |
2-(((1-Benzylpiperidin-3-yl)methyl)(cyclopropyl)amino)ethanol | 1353974-05-6 | C₁₈H₂₈N₂O | OCCN(CC1CN(CC2=CC=CC=C2)CCC1)C3CC3 |
2-[Benzyl(cyclopropylmethyl)amino]ethanol | 1249321-20-7 | C₁₃H₁₉NO | OCCN(CC1=CC=CC=C1)CC2CC2 |
Piperidine derivatives occupy a pivotal niche in CNS therapeutics due to:
The ethanolamine moiety (–CH₂CH₂OH) further enables hydrogen bonding with neuronal targets, as observed in EZH2 inhibitors where hydroxyethyl groups anchor critical polar interactions [5]. Recent collaborations (e.g., Ono/Reborna Biosciences) leverage such scaffolds for RNA-targeted CNS therapies, underscoring their versatility [8].
Despite therapeutic potential, fundamental questions persist:
Table 2: Structural Variations and Research Gaps
Structural Feature | Hyphesized Impact | Current Evidence |
---|---|---|
Cyclopropyl direct attachment | Enhanced rigidity; altered amine pKₐ | Only computational models [4] [6] |
Ethanolamine vs. ethoxy | H-bond capacity vs. lipophilicity trade-off | No comparative bioassays |
Ortho-fluorinated benzyl | Metabolic stabilization; altered π-stacking | Unreported in this scaffold |
The discontinuation of the methylene-bridged analog (Ref. 10-F081866) [4] underscores the need for systematic structure-activity relationship (SAR) studies to clarify optimal substitutions for neurological targets.
Table 3: Key Research Questions and Approaches
Knowledge Gap | Recommended Approach | Expected Insight |
---|---|---|
Enantiomer-specific activity | Chiral resolution & GPCR screening | Target selectivity profiles |
Metabolic stability | Liver microsome assays + LC/MS | Identification of soft spots |
Conformational dynamics | NMR relaxation + molecular dynamics simulations | Bioactive pose prediction |
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: